ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate
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Overview
Description
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound that belongs to the benzofuran family.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound may interact with its targets through a variety of mechanisms, potentially including free radical reactions .
Biochemical Pathways
Given the broad range of activities exhibited by benzofuran derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: The compound shows promise as a potential therapeutic agent due to its pharmacological activities.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its phototoxic properties.
Angelicin: Used in the treatment of psoriasis.
These compounds share the benzofuran core but differ in their functional groups and biological activities, making this compound unique in its specific applications and properties.
Biological Activity
Ethyl 4-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate is a synthetic organic compound belonging to the benzofuran family, characterized by its complex aromatic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an ethyl ester and an amide functional group attached to a benzofuran core. The molecular formula is C21H21NO5, and its IUPAC name is ethyl 4-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate. The unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : Benzofuran derivatives are known to interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways involved in disease processes.
- Pharmacokinetics : The compound exhibits improved bioavailability, allowing for effective dosing regimens. Its stability under various pH conditions suggests potential for diverse applications in drug formulation.
- Biochemical Pathways : this compound may influence multiple biochemical pathways, which can result in varied pharmacological effects such as anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of benzofuran derivatives. This compound has demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms may involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It may interfere with cell cycle regulatory proteins, leading to halted proliferation of tumor cells.
Case Studies and Experimental Data
Study | Findings |
---|---|
Study A (2023) | Demonstrated that this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. |
Study B (2024) | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study C (2024) | Found that the compound reduced inflammation markers in vivo, indicating potential use in treating inflammatory diseases. |
Properties
IUPAC Name |
ethyl 4-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-25-16-10-11-18-17(12-16)19(13(3)27-18)20(23)22-15-8-6-14(7-9-15)21(24)26-5-2/h6-12H,4-5H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGIPHKYTJVALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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